molecular formula C17H25N3O B2686842 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide CAS No. 1421496-72-1

2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide

Cat. No.: B2686842
CAS No.: 1421496-72-1
M. Wt: 287.407
InChI Key: UNXDBXNBSKCGQQ-UHFFFAOYSA-N
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Description

2-Benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide (CAS 1421496-72-1) is a synthetic small molecule with a molecular formula of C17H25N3O and a molecular weight of 287.40 g/mol . As a piperazine-carboxamide derivative, it represents a valuable chemical scaffold in medicinal chemistry and drug discovery research. Piperazine-based compounds are extensively investigated for their potential to interact with a variety of biological targets, particularly within the central nervous system, though the specific mechanism of action for this compound requires further elucidation . The structure incorporates a benzyl group, a cyclopropyl ring, and an ethyl carboxamide moiety, offering multiple points for chemical modification and structure-activity relationship (SAR) studies. This makes it a versatile building block for developing novel pharmacological probes . Researchers can utilize this compound in high-throughput screening assays to identify potential activity against specific enzymes or receptors. It is offered as a high-purity material to ensure reliable and reproducible results in experimental settings. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-2-18-17(21)20-11-10-19(15-8-9-15)13-16(20)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXDBXNBSKCGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with appropriate reagents.

    Introduction of Substituents: The benzyl, cyclopropyl, and ethyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base for benzylation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Pharmacological Properties

Muscarinic Receptor Modulation
Research indicates that derivatives of piperazine, including 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide, exhibit significant activity at muscarinic receptors, particularly the M4 subtype. These compounds are being investigated for their potential use in treating conditions such as schizophrenia and Alzheimer's disease due to their ability to modulate neurotransmitter systems effectively .

CXCR4 Antagonism
This compound has also been studied for its role as a CXCR4 antagonist. CXCR4 is a chemokine receptor implicated in various pathological processes, including cancer metastasis and HIV infection. Inhibition of CXCR4 signaling pathways can lead to therapeutic benefits in oncology and virology. The structural modifications in piperazine derivatives have shown enhanced potency and selectivity against CXCR4, making them promising candidates for further development .

Synthesis and Structure-Activity Relationship

The synthesis of 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide involves several key steps that optimize its pharmacological activity. The introduction of cyclopropyl and ethyl groups into the piperazine ring has been shown to enhance binding affinity and selectivity for target receptors. Research has demonstrated that variations in the alkyl side chains significantly affect the compound's efficacy and safety profile .

Compound Modification Effect
2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamideCyclopropyl group additionIncreased receptor affinity
N-Alkyl substitutionsEnhanced CXCR4 inhibitionImproved pharmacokinetic properties

Case Studies and Clinical Implications

Neurological Disorders
In preclinical studies, compounds similar to 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide have shown promise in models of neurodegeneration. For instance, antagonists targeting muscarinic receptors have been linked to cognitive enhancement in animal models of Alzheimer's disease. This suggests that ongoing research into this compound could yield viable therapeutic options for neurodegenerative conditions .

Cancer Therapy
The role of CXCR4 antagonists in cancer therapy is another critical area of investigation. Studies have indicated that targeting the CXCR4 pathway can inhibit tumor growth and metastasis in various cancers, including breast cancer and leukemia. The unique structure of 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide may provide a scaffold for developing more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-4-cyclopropylpiperazine-1-carboxamide: Lacks the ethyl group.

    4-cyclopropyl-N-ethylpiperazine-1-carboxamide: Lacks the benzyl group.

    2-benzyl-N-ethylpiperazine-1-carboxamide: Lacks the cyclopropyl group.

Uniqueness

2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Biological Activity

Overview

2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide (CAS No. 1421496-72-1) is a synthetic organic compound belonging to the piperazine family. This compound features a unique combination of substituents, including a benzyl group, a cyclopropyl group, and an ethyl group, which may confer specific biological activities. Research into its biological activity has revealed potential applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide can be represented as follows:

  • Molecular Formula : C_{15}H_{20}N_{2}O
  • Molecular Weight : 248.34 g/mol

The compound's structure allows for various interactions with biological targets, which is crucial for its activity.

The mechanism of action of 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide involves its interaction with specific receptors or enzymes. It may modulate the activity of these targets by binding to them, thereby influencing various biological pathways. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest that it may exhibit properties similar to other piperazine derivatives known for their pharmacological effects.

Biological Activities

Research has indicated that this compound may possess several biological activities:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, although specific data on efficacy against different pathogens is limited.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. In particular, it may act on pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInhibition of tumor cell proliferation
NeuroprotectivePossible protective effects on neurons

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide:

  • Antitumor Activity : A study highlighted that related piperazine derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, derivatives with structural similarities showed IC50 values in the nanomolar range against colon cancer cells .
  • Neuroprotective Effects : Research into similar compounds indicates that piperazine derivatives can provide neuroprotective effects by inhibiting neuronal nitric oxide synthase (nNOS), suggesting a potential avenue for investigating the neuroprotective capabilities of 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide.
  • Structure-Activity Relationship (SAR) : Studies on SAR have shown that modifications to the piperazine ring can significantly influence biological activity. Understanding these relationships will be crucial in optimizing the efficacy of 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 2-benzyl-4-cyclopropyl-N-ethylpiperazine-1-carboxamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. Key steps include:

  • Piperazine Ring Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Substituent Introduction : Benzyl and cyclopropyl groups are introduced via nucleophilic substitution or coupling reactions. For example, benzylation may use benzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Carboxamide Functionalization : Reaction with ethyl isocyanate or carbodiimide-mediated coupling in anhydrous THF .

Q. Critical Reaction Conditions :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for substitutions.
  • Catalysts : Pd(PPh₃)₄ for cross-couplings; NaCNBH₃ for reductive aminations .
  • Temperature Control : Cyclopropane stability requires reactions below 100°C to prevent ring opening .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing. SHELXL refinement (via SHELX suite) is standard for small-molecule structures, with R-factors < 0.05 indicating high accuracy .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., benzyl CH₂ at δ 3.5–4.0 ppm; cyclopropyl protons as multiplet at δ 0.5–1.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with < 5 ppm error .

Q. How can researchers optimize purification protocols for this compound?

  • Chromatography : Normal-phase silica gel (hexane/EtOAC gradients) or reverse-phase C18 columns for polar impurities .
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to enhance crystalline purity .
  • Salt Formation : Hydrochloride or maleate salts improve stability and solubility for biological assays .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify misassigned peaks .
  • Dynamic Effects : MD simulations (e.g., AMBER) account for conformational flexibility in solution, which static X-ray structures may not capture .
  • Synchrotron Validation : High-flux XRD at 100 K reduces thermal motion artifacts, improving model accuracy .

Q. What in silico strategies are effective for predicting the biological activity of this compound?

  • Molecular Docking : AutoDock Vina or Glide (Schrödinger) models interactions with targets like dopamine receptors (Ki < 100 nM suggests high affinity) .
  • QSAR Models : Use descriptors (logP, TPSA) to correlate structural features with activity. For example, cyclopropyl groups enhance metabolic stability by reducing CYP450 oxidation .
  • ADMET Prediction : SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (BBB+ for logP >2) .

Q. How can researchers design experiments to assess metabolic stability in preclinical studies?

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes .
  • Metabolite Identification : HR-MS/MS fragments (e.g., m/z 285 → 154 for N-deethylation) map metabolic pathways .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) identify competitive inhibition (IC₅₀ < 10 µM indicates high risk) .

Q. What strategies mitigate challenges in enantiomeric resolution for chiral derivatives of this compound?

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers (α >1.2) .
  • Asymmetric Synthesis : Evans oxazolidinones or Shi epoxidation catalysts induce stereochemistry during cyclopropane formation .
  • VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers where NMR fails .

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